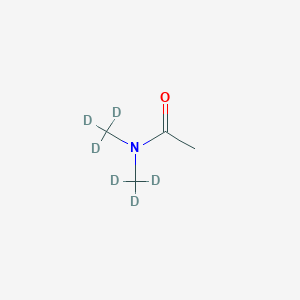

N,N-Dimethyl-D6-acetamide

Übersicht

Beschreibung

N,N-Dimethyl-D6-acetamide is a useful research compound. Its molecular formula is C4H9NO and its molecular weight is 93.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N,N-Dimethyl-D6-acetamide, a deuterated derivative of N,N-dimethylacetamide (DMA), is a compound of significant interest due to its unique biological properties and applications in various fields, including medicinal chemistry and toxicology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

This compound is characterized by its molecular formula and a molecular weight of approximately 87.13 g/mol. The presence of deuterium (D) in its structure enhances its stability and alters its pharmacokinetic properties compared to non-deuterated analogs.

Enzyme Inhibition

Recent studies have highlighted the potential of this compound as an inhibitor of key enzymes associated with neurodegenerative diseases. For instance, compounds structurally related to DMA have shown potent inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of Alzheimer's disease.

| Compound | IC50 (µM) AChE | IC50 (µM) BuChE |

|---|---|---|

| 6f | 0.52 | 3.65 |

| 6h | 6.74 | - |

| 6j | 3.65 | - |

The data indicates that these compounds exhibit selective inhibition towards BuChE over AChE, suggesting their potential as therapeutic agents for advanced-stage Alzheimer's disease where BuChE activity is significantly elevated .

Antioxidant Activity

In addition to enzyme inhibition, this compound has been evaluated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various pathological conditions, including neurodegeneration.

The antioxidant activity can be measured using assays such as the DPPH radical scavenging assay. For example, derivatives related to this compound demonstrated varying degrees of radical scavenging activity, indicating their potential utility in formulations aimed at reducing oxidative damage .

Toxicological Studies

Toxicological assessments are essential for understanding the safety profile of this compound. Studies have shown that high doses can lead to hepatotoxicity, particularly following acute exposure routes such as oral or inhalation. The liver is identified as the primary target organ for damage due to overexposure to acetamides .

| Exposure Route | Observed Effects |

|---|---|

| Oral | Hepatotoxicity |

| Inhalation | Liver damage |

| Dermal | Skin absorption leading to toxicity |

Long-term exposure studies indicate that repeated high-level exposure may lead to chronic liver conditions, including cancer in animal models .

Occupational Exposure

A study examining occupational exposure among workers handling N,N-dimethylacetamide revealed significant concentrations of the compound and its metabolites in urine samples. This research underscores the importance of monitoring exposure levels in industrial settings and implementing safety measures to mitigate risks .

Clinical Implications

Clinical investigations into the effects of N,N-dimethylacetamide on human health have highlighted both therapeutic potentials and risks associated with its use. While it shows promise as a solvent and reagent in drug formulation, careful consideration must be given to dosage and exposure routes to avoid adverse effects .

Wissenschaftliche Forschungsanwendungen

Biochemical Studies

N,N-Dimethyl-D6-acetamide is utilized in biochemical studies to investigate molecular interactions within biological systems. Its deuterated nature allows for enhanced resolution in nuclear magnetic resonance (NMR) spectroscopy, making it an ideal solvent for studying protein-ligand interactions and other biochemical processes. For instance, it has been employed in time-resolved kinetic studies to analyze hydrogen abstraction reactions from related compounds like N,N-dimethylformamide (DMF) and DMAc by radicals such as cumyloxyl and benzyloxyl .

Pharmacological Research

Research has indicated that derivatives of acetamides, including those involving N,N-dimethylacetamide structures, exhibit significant pharmacological activities. For example, studies have synthesized various benzimidazole-containing acetamide derivatives that demonstrate neuroprotective effects against ethanol-induced neurodegeneration. These derivatives were evaluated for their ability to mitigate oxidative stress and neuroinflammation, showcasing the potential of acetamide-based compounds in therapeutic applications .

Anticancer and Antimicrobial Activities

Recent investigations into novel organodiselenide hybrids derived from methyl anthranilate have highlighted the anticancer and antimicrobial properties associated with acetamide derivatives. These studies suggest that compounds featuring the acetamide moiety can exhibit cytotoxic effects against cancer cells, with some derivatives outperforming established chemotherapeutic agents like Adriamycin . The structural versatility of acetamides allows for the design of new drugs targeting multiple biological pathways.

Materials Science

In materials science, this compound serves as a solvent for synthesizing advanced materials with specific optical properties. Research involving acetamide-chalcone derivatives has shown that the presence of the acetamide group significantly enhances the linear and nonlinear optical properties of these compounds. This makes them suitable for applications in photonics and optoelectronics, where high fluorescence quantum yields and two-photon absorption capabilities are desirable .

Environmental Health Assessments

This compound is also relevant in environmental health assessments due to its classification as a high-priority substance by health authorities. Studies have focused on its potential exposure risks and developmental toxicity, underscoring the importance of understanding its environmental impact alongside its scientific applications .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Biochemical Studies | Used as a solvent for studying molecular interactions; enhances NMR spectroscopy resolution. |

| Pharmacological Research | Investigated for neuroprotective effects; potential therapeutic applications against neurodegeneration. |

| Anticancer Activities | Demonstrates cytotoxic properties; used in designing new anticancer drugs. |

| Materials Science | Enhances optical properties of materials; applicable in photonics and optoelectronics. |

| Environmental Health | Assessed for exposure risks; classified as a high-priority substance for health evaluations. |

Eigenschaften

IUPAC Name |

N,N-bis(trideuteriomethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-4(6)5(2)3/h1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHOOIRPVKKKFG-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.